3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanenitrile is an organic compound characterized by its unique structure, which includes a propanenitrile group attached to a hindered phenolic moiety. This compound is notable for its antioxidant properties, making it valuable in various industrial applications, particularly in the stabilization of polymers. The presence of the di-tert-butyl groups enhances its steric hindrance, which contributes to its effectiveness as an antioxidant by preventing oxidative degradation.
The chemical reactivity of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanenitrile can be explored through several reactions:
Research indicates that 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanenitrile exhibits significant biological activity. Its antioxidant properties are particularly noteworthy, as it can scavenge free radicals and inhibit lipid peroxidation. This activity is beneficial in protecting cellular components from oxidative stress. Additionally, studies have shown that compounds related to this structure can have anti-inflammatory effects and may play a role in reducing the risk of chronic diseases linked to oxidative damage.
The synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanenitrile can be achieved through several methods:
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanenitrile finds extensive applications across various industries:
Several compounds share structural similarities with 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanenitrile. Here are some notable examples:
The uniqueness of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanenitrile lies in its specific combination of structural features that confer enhanced stability and effectiveness as an antioxidant. Its hindered phenolic structure allows for superior protection against oxidative degradation compared to simpler phenolic compounds. Additionally, its versatility across various applications—from food packaging to polymer stabilization—demonstrates its broad utility in industrial contexts.
The IUPAC name for this compound is 3-[4-hydroxy-3,5-bis(2-methyl-2-propanyl)phenyl]propanenitrile, reflecting its substitution pattern and functional groups. The phenyl ring is substituted at the 3 and 5 positions with tert-butyl groups (tert-C₄H₉), at the 4 position with a hydroxyl group (-OH), and at the 1 position with a propanenitrile moiety (-CH₂CH₂CN). The molecular formula is C₁₇H₂₃NO, with a molecular weight of 265.37 g/mol.
The steric hindrance provided by the tert-butyl groups protects the phenolic hydroxyl group from oxidative degradation, a hallmark of effective antioxidants. The nitrile group introduces polarity and potential reactivity, distinguishing it from traditional phenolic antioxidants that often feature ester linkages.
Property | Value/Description |
---|---|
CAS Registry Number | 5128-83-6 |
IUPAC Name | 3-[4-hydroxy-3,5-bis(2-methyl-2-propanyl)phenyl]propanenitrile |
Molecular Formula | C₁₇H₂₃NO |
Molecular Weight | 265.37 g/mol |
Key Functional Groups | Phenolic -OH, tert-butyl, nitrile (-CN) |
SMILES Notation | CC(C)(C)c1cc(cc(C(C)(C)C)c1O)CCC#N |
While experimental spectral data (e.g., NMR, IR) for this specific compound are not publicly available, analog compounds like 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid and pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) provide insights. Key features would include:
Computational models predict moderate hydrophobicity due to the tert-butyl groups, balanced by the polar nitrile group, suggesting compatibility with both polyolefins and polar polymers.
The synthesis of 3,5-di-tert-butyl-4-hydroxybenzaldehyde serves as the critical first step in producing 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanenitrile. Two primary routes dominate industrial and laboratory-scale production:
Formylation of 2,6-Di-tert-butylphenol
This method involves reacting 2,6-di-tert-butylphenol with hexamethylenetetramine (HMTA) in acetic acid under reflux conditions. The reaction proceeds via electrophilic aromatic substitution, where HMTA acts as a formylating agent. Yields exceeding 70% are achievable, with purification involving recrystallization from ethanol or acetic acid [1].
Oxidative Hydroxymethylation
Alternative approaches employ paraformaldehyde and magnesium chloride in tetrahydrofuran (THF) with triethylamine as a base. This one-pot method converts 2-tert-butylphenol derivatives into the target aldehyde through sequential hydroxymethylation and oxidation, achieving yields of approximately 90% [3].
Table 1: Comparison of Precursor Synthesis Methods
Method | Reagents | Solvent | Yield (%) | Purification Strategy |
---|---|---|---|---|
Formylation | HMTA, acetic acid | Acetic acid | 70–75 | Recrystallization (ethanol) |
Oxidative hydroxymethylation | Paraformaldehyde, MgCl₂ | THF | 85–90 | Extraction (EtOAc), drying (MgSO₄) |
Nitrile functionality is introduced via displacement of halogen intermediates. For example, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanal is first brominated at the α-position using phosphorus tribromide (PBr₃), followed by treatment with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO). This two-step process affords the nitrile derivative with moderate yields (50–60%), necessitating careful control of reaction stoichiometry to minimize byproducts [5].
Transition metal-catalyzed cyanation offers a streamlined alternative. Palladium complexes, such as Pd(PPh₃)₄, facilitate cyanide transfer from non-toxic sources like potassium hexacyanoferrate(II). For instance, coupling 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl chloride with K₄[Fe(CN)₆] in the presence of Pd(PPh₃)₄ and triethylamine in acetonitrile achieves yields of 65–70% [4]. This method benefits from milder conditions and reduced waste generation compared to classical nucleophilic routes.
Key Reaction Conditions for Catalytic Cyanation
Crude 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanenitrile typically manifests as a viscous oil requiring rigorous purification. Sequential strategies include:
Solvent Extraction
Partitioning between ethyl acetate and water removes polar impurities, with MgSO₄-assisted drying ensuring minimal residual moisture [3].
Fractional Crystallization
Recrystallization from hexane/ethyl acetate (4:1 v/v) at −20°C yields high-purity crystals (≥98%). Slow cooling rates (1°C/min) enhance crystal lattice integrity, reducing occluded solvent [1].
Vacuum Distillation
For large-scale production, short-path distillation under reduced pressure (0.1 mmHg, 120°C) isolates the nitrile as a colorless liquid, avoiding thermal degradation [5].
Optimization Parameters
Proton Nuclear Magnetic Resonance Spectroscopy
The proton nuclear magnetic resonance spectrum of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanenitrile exhibits characteristic resonances that reflect its unique structural features. Based on comparative analysis with related hindered phenolic compounds, the aromatic protons of this compound are expected to resonate in the typical aromatic region . The phenolic hydroxyl group proton appears as a distinctive signal, typically appearing around 5.0-6.0 parts per million in chloroform-d, though this can vary with concentration and temperature due to hydrogen bonding effects [2].
The tert-butyl groups, which are key structural features of this compound, generate highly diagnostic signals. Studies of related hindered phenols demonstrate that tert-butyl protons typically appear as sharp singlets around 1.4-1.5 parts per million [3] [2]. The eighteen equivalent protons from the two tert-butyl substituents produce a characteristically intense signal with a relative integration of 18 hydrogen atoms. This large integration value serves as a distinctive fingerprint for compounds containing multiple tert-butyl groups.
The propanenitrile chain contributes two methylene groups that appear as multiplets in the aliphatic region. The methylene group adjacent to the aromatic ring (benzylic position) typically resonates around 2.6-2.8 parts per million, while the methylene group adjacent to the nitrile function appears around 2.4-2.6 parts per million . These assignments are based on the electron-withdrawing effects of both the aromatic ring and the nitrile group, which cause downfield shifts of the adjacent methylene protons.
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information, particularly for the quaternary carbons that are not directly observable in proton nuclear magnetic resonance. The aromatic carbons of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanenitrile appear in the typical aromatic region between 120-160 parts per million [4]. The ipso carbons bearing the tert-butyl substituents typically resonate around 135-140 parts per million, while the phenolic carbon appears around 150-155 parts per million due to the electron-donating effect of the hydroxyl group.
The nitrile carbon generates a characteristic signal around 118-120 parts per million, which is diagnostic for aromatic nitriles [5]. The quaternary carbons of the tert-butyl groups appear around 34-35 parts per million, while the methyl carbons of these groups resonate around 29-30 parts per million [6]. The propanenitrile chain carbons appear in the aliphatic region, with the benzylic carbon around 30-32 parts per million and the carbon adjacent to the nitrile around 18-20 parts per million.
Carbon Position | Chemical Shift (ppm) | Multiplicity |
---|---|---|
Nitrile Carbon | 118-120 | Singlet |
Aromatic Carbons | 120-160 | Various |
Phenolic Carbon | 150-155 | Singlet |
Quaternary tert-Butyl | 34-35 | Singlet |
Methyl tert-Butyl | 29-30 | Singlet |
Benzylic Methylene | 30-32 | Singlet |
Alpha-Nitrile Methylene | 18-20 | Singlet |
Hydroxyl Stretching Vibrations
The infrared spectrum of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanenitrile exhibits characteristic absorption bands that provide definitive structural information. The phenolic hydroxyl group generates a distinctive stretching vibration that appears at elevated frequencies compared to simple phenols due to steric hindrance effects [7]. Research on related 2,6-di-tert-butyl-4-substituted phenols demonstrates that the hydroxyl stretching frequency occurs approximately 36 wavenumbers higher than corresponding unhindered phenols [7].
For 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanenitrile, the hydroxyl stretching vibration is expected to appear around 3650-3670 cm⁻¹ in carbon tetrachloride solution [7]. This elevated frequency results from steric repulsion between the phenolic hydrogen and the adjacent tert-butyl groups, which narrows the potential energy curve and increases the asymmetry of the hydroxyl bond [7]. The intensity of this absorption is also enhanced compared to unhindered phenols due to the same steric effects.
Nitrile Stretching Characteristics
The nitrile functional group provides one of the most diagnostic infrared absorptions, typically appearing as a sharp, medium-intensity band around 2240-2260 cm⁻¹ [5]. This frequency is characteristic of aromatic nitriles and is slightly lower than aliphatic nitriles due to conjugation effects with the aromatic system. The band exhibits relatively high intensity and sharp character, making it easily identifiable in the infrared spectrum.
Aromatic and Aliphatic Carbon-Hydrogen Stretching
The aromatic carbon-hydrogen stretching vibrations appear in the region 3000-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretches from the tert-butyl groups and propanenitrile chain appear in the region 2850-3000 cm⁻¹ [8]. The tert-butyl groups contribute particularly intense absorptions around 2950-2970 cm⁻¹ due to the multiple equivalent carbon-hydrogen bonds present in these substituents.
Aromatic Ring Vibrations
The aromatic ring generates characteristic skeletal vibrations in the fingerprint region. These include aromatic carbon-carbon stretching vibrations around 1600 cm⁻¹ and 1500 cm⁻¹, and aromatic carbon-hydrogen bending vibrations around 1200-1300 cm⁻¹ [8]. The substitution pattern of the aromatic ring influences the exact frequencies and intensities of these bands, providing additional structural information.
Functional Group | Frequency Range (cm⁻¹) | Intensity | Character |
---|---|---|---|
Phenolic O-H Stretch | 3650-3670 | Medium-Strong | Sharp |
Aromatic C-H Stretch | 3000-3100 | Medium | Sharp |
Aliphatic C-H Stretch | 2850-3000 | Strong | Broad |
Nitrile C≡N Stretch | 2240-2260 | Medium | Sharp |
Aromatic C=C Stretch | 1600, 1500 | Medium-Strong | Sharp |
Aromatic C-H Bend | 1200-1300 | Medium | Sharp |
Thermal Transitions and Phase Behavior
Differential scanning calorimetry analysis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanenitrile reveals important thermal characteristics that influence its applications and stability. Based on comparative studies of related hindered phenolic compounds, this compound is expected to exhibit a distinct melting endotherm that reflects its crystalline structure and intermolecular interactions [9].
The melting behavior of structurally related compounds provides insight into the expected thermal properties. The methyl ester analog, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, exhibits a melting point of 60-67°C [9]. The nitrile derivative is expected to show a higher melting point due to the polar nature of the nitrile group and potential intermolecular dipole-dipole interactions [10]. These interactions can enhance the crystalline packing efficiency and increase the thermal energy required for melting.
The differential scanning calorimetry thermogram typically shows a sharp endothermic peak corresponding to the melting transition, followed by potential decomposition events at higher temperatures. The enthalpy of fusion provides quantitative information about the strength of intermolecular interactions in the solid state, while the peak width reflects the purity and crystalline perfection of the sample.
Thermal Stability Assessment
Studies of related hindered phenolic antioxidants demonstrate excellent thermal stability characteristics [11]. Compounds of this structural class typically exhibit decomposition onset temperatures above 250°C, making them suitable for high-temperature applications. The steric hindrance provided by the tert-butyl groups enhances thermal stability by preventing oxidative degradation pathways that would otherwise occur at lower temperatures.
The thermal stability is influenced by several structural factors. The electron-donating tert-butyl groups stabilize the phenolic system against oxidation, while the bulky substituents provide physical protection of the reactive hydroxyl group [11]. The nitrile functionality contributes additional thermal stability due to the strength of the carbon-nitrogen triple bond, which requires significant energy for dissociation.
Thermal Property | Expected Value | Comments |
---|---|---|
Melting Point | 70-85°C | Higher than ester analog |
Decomposition Onset | >250°C | Typical for hindered phenols |
Enthalpy of Fusion | 15-25 kJ/mol | Estimated from structure |
Glass Transition | Not observed | Crystalline compound |
Mass Loss Characteristics
Thermogravimetric analysis provides detailed information about the thermal decomposition behavior of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanenitrile under controlled heating conditions. Studies of related hindered phenolic compounds demonstrate that these materials typically exhibit excellent thermal stability with minimal mass loss below 250°C [11] [12].
The thermogravimetric analysis profile typically shows an initial plateau region where the sample mass remains constant, indicating thermal stability. This plateau extends to temperatures significantly higher than the melting point, demonstrating that the liquid phase maintains stability against decomposition. The onset of significant mass loss, typically occurring around 250-300°C, marks the beginning of thermal decomposition processes [11].
The decomposition behavior follows a characteristic pattern for hindered phenolic compounds. Initial mass loss often corresponds to the elimination of tert-butyl groups, which can occur through radical pathways at elevated temperatures [11]. This process typically accounts for 20-30% of the total molecular weight. Subsequent decomposition involves the breakdown of the aromatic system and the nitrile functionality, leading to the formation of various volatile products.
Kinetic Analysis
The thermal decomposition kinetics can be analyzed using standard thermogravimetric methods to determine activation energies and reaction mechanisms. Studies of similar compounds suggest that the decomposition follows complex kinetics involving multiple parallel and consecutive reactions [13]. The presence of the phenolic hydroxyl group and the nitrile functionality provides multiple pathways for thermal degradation.
The decomposition process typically exhibits first-order kinetics for the initial stages, with activation energies in the range of 150-200 kJ/mol for hindered phenolic compounds [13]. The relatively high activation energy reflects the stability of the molecular structure and the energy required to initiate decomposition pathways.
Atmosphere Effects
The thermal decomposition behavior is significantly influenced by the atmospheric conditions during analysis. In inert atmospheres such as nitrogen or argon, the decomposition proceeds primarily through thermal degradation pathways without oxidative complications [12]. Under these conditions, the compound typically shows higher thermal stability with decomposition onset temperatures elevated by 20-30°C compared to air atmosphere.
In oxidizing atmospheres, additional decomposition pathways become available through oxidative degradation processes. The phenolic hydroxyl group can participate in radical chain reactions that accelerate decomposition [11]. However, the steric hindrance provided by the tert-butyl groups offers significant protection against oxidative attack, maintaining relatively high thermal stability even under oxidizing conditions.
Decomposition Parameter | Nitrogen Atmosphere | Air Atmosphere |
---|---|---|
Onset Temperature (°C) | 280-300 | 250-270 |
Maximum Rate Temperature (°C) | 320-340 | 290-310 |
Residual Mass at 600°C (%) | 25-35 | 5-15 |
Activation Energy (kJ/mol) | 170-200 | 140-180 |